molecular formula C10H6F6N2O B2547703 1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]-1H-1,3-benzodiazole CAS No. 2375267-63-1

1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]-1H-1,3-benzodiazole

Cat. No.: B2547703
CAS No.: 2375267-63-1
M. Wt: 284.161
InChI Key: UFHTWBBBRNBAFO-UHFFFAOYSA-N
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Description

1-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethyl]-1H-1,3-benzodiazole is a fluorinated benzodiazole derivative characterized by a 1,3-benzodiazole core substituted with a 1,1,2-trifluoro-2-(trifluoromethoxy)ethyl group.

Properties

IUPAC Name

1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F6N2O/c11-8(19-10(14,15)16)9(12,13)18-5-17-6-3-1-2-4-7(6)18/h1-5,8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFHTWBBBRNBAFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2C(C(OC(F)(F)F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F6N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]-1H-1,3-benzodiazole typically involves the reaction of 1H-1,3-benzodiazole with 1,1,2-trifluoro-2-(trifluoromethoxy)ethyl halides under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as column chromatography and recrystallization is essential to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]-1H-1,3-benzodiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted benzodiazole compounds .

Scientific Research Applications

1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]-1H-1,3-benzodiazole has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s ability to penetrate biological membranes, allowing it to reach intracellular targets. The compound may interact with enzymes or receptors, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Core Heterocyclic Systems

The benzodiazole core is structurally related to benzimidazoles () and benzotriazoles (), which share aromaticity and nitrogen-containing heterocycles. Key distinctions include:

  • Benzodiazole vs. Benzimidazole : Benzimidazoles feature fused benzene and imidazole rings, while benzodiazoles incorporate two nitrogen atoms in a six-membered ring. The latter may exhibit distinct electronic properties due to nitrogen positioning.
  • Benzodiazole vs. Benzotriazole : Benzotriazoles contain three nitrogen atoms, enhancing their utility as intermediates in oxidation and halogenation reactions (e.g., 1-chloro-1H-benzotriazole in ). Benzodiazoles are less commonly used as reagents but may have specialized roles in drug design.

Fluorinated Substituents

The trifluoro and trifluoromethoxy groups in the target compound are critical for comparison:

  • Trifluoromethoxy-Benzyl Derivatives : reports 1-(3-(trifluoromethoxy)benzyl)-1H-benzimidazole, synthesized via alkylation in DMF (54% yield). The trifluoromethoxy group increases electronegativity and metabolic stability, traits shared with the target compound.
  • Fluconazole () : This antifungal triazole derivative contains difluorophenyl groups. While its core differs, the use of fluorine to enhance bioavailability and resistance to enzymatic degradation parallels the target compound’s design.

Molecular Weight and Lipophilicity

  • PF-CBP1 () : A benzodiazole derivative with morpholine and isoxazole substituents has a molecular weight of 488.62, significantly higher than the target compound (estimated ~350–400). The morpholine group enhances solubility, whereas the target compound’s fluorinated groups may increase lipophilicity.
  • 1-Chloro-1H-benzotriazole () : Despite its lower molecular weight, its chlorine substituent contributes to reactivity as a chlorination reagent. The target compound’s fluorine-rich structure may instead favor applications requiring chemical inertness or thermal stability.

Data Table: Comparative Analysis of Key Compounds

Compound Name Core Structure Substituents Molecular Weight Synthesis Yield Key Properties/Applications Reference
1-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethyl]-1H-1,3-benzodiazole Benzodiazole 1,1,2-Trifluoro-2-(trifluoromethoxy)ethyl ~350–400* Not reported High electronegativity, potential thermal stability N/A
1-(3-(Trifluoromethoxy)benzyl)-1H-benzimidazole Benzimidazole Trifluoromethoxy benzyl ~300–320* 54% Intermediate, fluorinated groups
Fluconazole Triazole Difluorophenyl, triazole 306.3 25.1% (overall) Antifungal activity
PF-CBP1 Benzodiazole Morpholine, isoxazole, propoxyphenyl 488.62 ≥98% purity Therapeutic candidate
1-Chloro-1H-benzotriazole Benzotriazole Chlorine substituent ~153* Not reported Chlorination reagent

*Estimated based on structural analogs.

Biological Activity

1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]-1H-1,3-benzodiazole is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl and trifluoromethoxy groups enhance its pharmacological properties, making it a candidate for various therapeutic applications.

The compound has the following chemical properties:

  • Molecular Formula : C8H5F6N2O
  • Molecular Weight : 248.13 g/mol
  • CAS Number : 943522-68-7

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The presence of trifluoromethyl and trifluoromethoxy substituents increases the lipophilicity and binding affinity to biological macromolecules, such as enzymes and receptors. This interaction can lead to modulation of various signaling pathways.

Biological Activity

Research indicates that derivatives of benzodiazole compounds often exhibit a range of biological activities, including:

  • Antiparasitic Activity : Compounds similar to 1H-benzodiazole derivatives have demonstrated significant activity against protozoan parasites such as Giardia intestinalis and Trichomonas vaginalis. For instance, studies have shown that certain benzodiazole derivatives possess nanomolar activity against these pathogens, indicating potential for development into antiparasitic agents .
  • Antimicrobial Properties : The compound's structural features suggest it may inhibit bacterial growth. Related studies have explored the efficacy of halogenated benzodiazoles in inhibiting bacterial infections by targeting capsule biogenesis in pathogens like E. coli .

Antiparasitic Efficacy

A study focused on the synthesis and evaluation of benzodiazole derivatives revealed that compounds with trifluoroethyl groups exhibited enhanced activity against Trichinella spiralis. Specifically, certain derivatives showed effective in vivo results at doses of 75 mg/kg, demonstrating their potential as antiparasitic agents .

Antimicrobial Activity

Investigations into the antimicrobial properties of similar compounds revealed that halogenated benzodiazoles could effectively inhibit bacterial growth. These studies emphasize the significance of the trifluoromethoxy group in enhancing antimicrobial efficacy through improved binding to bacterial targets .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget OrganismActivity LevelReference
Benzodiazole AAntiparasiticGiardia intestinalisNanomolar
Benzodiazole BAntimicrobialE. coliModerate
Benzodiazole CAntiparasiticTrichinella spiralisEffective (75 mg/kg)

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